5-Methyl-2-furaldehyd-Semicarbazon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

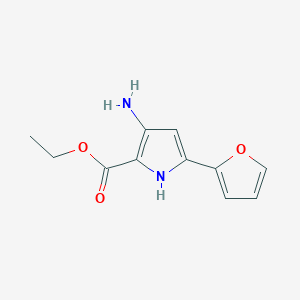

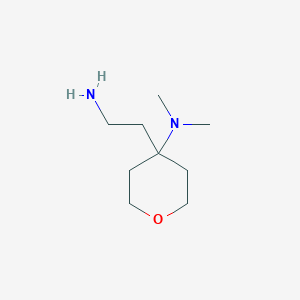

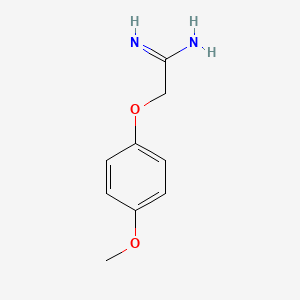

5-Methyl-2-furaldehyde semicarbazone is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 . The IUPAC name for this compound is 5-methyl-2-furaldehyde semicarbazone .

Synthesis Analysis

The synthesis of metallic complexes from 2-furfuralsemicarbazone and 5-methyl-2-furfuralsemicarbazone has been reported . These ligands lead to the complexes: [ML2X2] or [MLX2] (L = FSC or MFSC) whose structures were determined using elemental analysis, molar conductivity, magnetic measurements, i.r., far i.r. and electronic spectra as well as by n.m.r .Molecular Structure Analysis

The molecular structure of 5-Methyl-2-furaldehyde semicarbazone can be represented by the InChI code: 1S/C7H9N3O2/c1-5-2-3-6 (12-5)4-9-10-7 (8)11/h2-4H,1H3, (H3,8,10,11)/b9-4+ .Wissenschaftliche Forschungsanwendungen

Synthese von Metallkomplexen

MFSC wird bei der Synthese verschiedener Metallkomplexe verwendet. Es fungiert als zweizähniger Ligand in den meisten CoII, NiII, CuII und CdII Komplexen . Diese Komplexe haben potenzielle Anwendungen in der Katalyse, Materialwissenschaft und als Modelle für biologische Systeme.

Koordinationschemie

Die Koordinationseigenschaften von MFSC mit Übergangsmetallen wurden eingehend untersucht. MFSC bildet einen einzähnigen Liganden im Komplex [NiBr2(MFSC)4] . Das Verständnis dieser Koordinationsverhaltensweisen ist entscheidend für die Entwicklung neuer metallbasierter Medikamente und Bildgebungsmittel.

Zytotoxische Wirkstoffe

Kupferkomplexe von MFSC-Derivaten haben sich als potente zytotoxische Wirkstoffe in murinen und menschlichen Gewebekulturzelllinien sowie in festen Tumoren erwiesen . Dies deutet auf eine mögliche Anwendung von MFSC bei der Entwicklung neuer Krebsmedikamente hin.

Studien zur molekularen Fragmentierung

Massenspektroskopiestudien von MFSC haben ein Molekülion bei m/z = 156 und die wichtigsten Ionenfragmente bei 136, 93 (McLafferty-Umlagerung), 110 gezeigt . Diese Informationen sind wertvoll, um die Fragmentierungsmuster organischer Verbindungen zu verstehen, was in Bereichen wie der Forensik und der Arzneimittelentwicklung unerlässlich ist.

Analytische Chemie

Die strukturelle Charakterisierung von MFSC und seinen Metallkomplexen erfolgt mit verschiedenen analytischen Techniken wie Elementaranalyse, molare Leitfähigkeit, magnetische Messungen und Spektroskopie . Diese Methoden sind in der analytischen Chemie grundlegend für die Identifizierung und Quantifizierung von Stoffen.

Thermodynamische Eigenschaften

Die thermodynamischen Eigenschaften von MFSC und seinen Derivaten werden kritisch bewertet, wobei wichtige Daten für reine Verbindungen mit Schwerpunkt auf organischen Stoffen geliefert werden . Diese Informationen sind für Chemieingenieure und Forscher, die an der Entwicklung chemischer Prozesse und Materialien arbeiten, von entscheidender Bedeutung.

Wirkmechanismus

Target of Action

The primary target of 5-Methyl-2-furaldehyde semicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in both physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has received much attention for its potential role in conditions such as cancer, rheumatoid arthritis, and muscular dystrophy .

Mode of Action

5-Methyl-2-furaldehyde semicarbazone interacts with cathepsin B, inhibiting its activity . The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments also show a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .

Biochemical Pathways

The inhibition of cathepsin B by 5-Methyl-2-furaldehyde semicarbazone affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis, the inhibition of this enzyme can impact these processes .

Result of Action

The inhibition of cathepsin B by 5-Methyl-2-furaldehyde semicarbazone can have various molecular and cellular effects. Given that cathepsin B is involved in numerous physiological and pathological processes, its inhibition can potentially alter these processes . For instance, the inhibition of cathepsin B has been associated with potential therapeutic effects in conditions such as cancer, rheumatoid arthritis, and muscular dystrophy .

Biochemische Analyse

Biochemical Properties

5-Methyl-2-furaldehyde semicarbazone plays a significant role in biochemical reactions, particularly in the formation of metallic complexes. It acts as a ligand, binding to metal ions such as cobalt, nickel, copper, and cadmium . These interactions are crucial for the stabilization and formation of various metal complexes, which have potential applications in catalysis and medicinal chemistry. The compound’s ability to form stable complexes with metal ions highlights its importance in biochemical processes.

Cellular Effects

The effects of 5-Methyl-2-furaldehyde semicarbazone on cellular processes are primarily observed through its interactions with metal ions. The compound has been shown to form complexes with cobalt, nickel, copper, and cadmium, which can influence cellular functions . These metal complexes have been found to exhibit cytotoxic effects on both murine and human tissue cultured cell lines, as well as in solid tumors . This suggests that 5-Methyl-2-furaldehyde semicarbazone may play a role in modulating cell signaling pathways, gene expression, and cellular metabolism through its interactions with metal ions.

Molecular Mechanism

The molecular mechanism of 5-Methyl-2-furaldehyde semicarbazone involves its ability to act as a ligand and form complexes with metal ions. The compound binds to metal ions through its nitrogen and oxygen atoms, forming stable coordination complexes . These complexes can inhibit or activate various enzymes, depending on the metal ion involved. For example, copper complexes of 5-Methyl-2-furaldehyde semicarbazone have been found to inhibit certain enzymes, leading to cytotoxic effects . Additionally, the formation of these complexes can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2-furaldehyde semicarbazone have been observed to change over time. The stability and degradation of the compound are influenced by factors such as temperature and pH . Over time, the compound may degrade, leading to a decrease in its effectiveness in forming metal complexes. Long-term studies have shown that the cytotoxic effects of the compound’s metal complexes can persist, indicating potential long-term impacts on cellular function .

Dosage Effects in Animal Models

The effects of 5-Methyl-2-furaldehyde semicarbazone vary with different dosages in animal models. At lower doses, the compound’s metal complexes may exhibit beneficial effects, such as antimicrobial or anticancer properties . At higher doses, these complexes can become toxic, leading to adverse effects on cellular function and overall health . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

5-Methyl-2-furaldehyde semicarbazone is involved in various metabolic pathways, particularly those related to its interactions with metal ions. The compound can be metabolized by enzymes that facilitate the formation of its metal complexes . These metabolic pathways may involve the reduction or oxidation of the compound, leading to changes in its chemical structure and reactivity. The interactions with metal ions can also affect metabolic flux and the levels of certain metabolites within cells .

Transport and Distribution

The transport and distribution of 5-Methyl-2-furaldehyde semicarbazone within cells and tissues are influenced by its interactions with metal ions. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on the metal ion it is complexed with. The distribution of the compound within tissues can also be affected by its ability to form stable complexes with metal ions .

Subcellular Localization

The subcellular localization of 5-Methyl-2-furaldehyde semicarbazone is determined by its interactions with metal ions and the presence of targeting signals or post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects . For example, copper complexes of the compound may localize to the mitochondria, where they can influence mitochondrial function and induce cytotoxic effects .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Methyl-2-furaldehyde semicarbazone involves the reaction of 5-Methyl-2-furaldehyde with semicarbazide hydrochloride in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "5-Methyl-2-furaldehyde", "Semicarbazide hydrochloride", "Suitable solvent", "Catalyst" ], "Reaction": [ "Dissolve semicarbazide hydrochloride in a suitable solvent such as ethanol or methanol.", "Add 5-Methyl-2-furaldehyde to the solution and stir for several minutes.", "Add a catalyst such as acetic acid or sulfuric acid to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and filter the resulting solid.", "Wash the solid with a suitable solvent such as ethanol or methanol.", "Dry the solid under vacuum to obtain 5-Methyl-2-furaldehyde semicarbazone." ] } | |

CAS-Nummer |

81961-80-0 |

Molekularformel |

C7H9N3O2 |

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

[(Z)-(5-methylfuran-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C7H9N3O2/c1-5-2-3-6(12-5)4-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)/b9-4- |

InChI-Schlüssel |

MSTHBAMBCYWTLJ-WTKPLQERSA-N |

Isomerische SMILES |

CC1=CC=C(O1)/C=N\NC(=O)N |

SMILES |

CC1=CC=C(O1)C=NNC(=O)N |

Kanonische SMILES |

CC1=CC=C(O1)C=NNC(=O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)